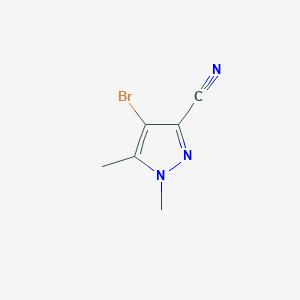

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile

Description

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile (CAS: 863751-81-9) is a brominated pyrazole derivative with a cyano substituent at the 3-position and methyl groups at the 1- and 5-positions. Its molecular weight is 200.04 g/mol, and it is typically available at 97% purity . The compound’s structure combines electron-withdrawing (bromo, cyano) and electron-donating (methyl) groups, making it a versatile intermediate in medicinal chemistry and material science.

Properties

IUPAC Name |

4-bromo-1,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)9-10(4)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTIUMYSFBCCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-1,5-dimethylpyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted pyrazoles.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

Pharmaceutical Applications

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structure allows it to be modified into various bioactive compounds targeting specific biological pathways. The compound has been investigated for its potential in developing:

- Anti-inflammatory agents : Studies have shown that derivatives of pyrazole exhibit significant anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases.

- Anticancer drugs : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Case Study: Anticancer Activity

A study demonstrated that this compound derivatives exhibited cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis and the inhibition of cell cycle progression at specific phases.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals such as pesticides and herbicides. Its effectiveness in controlling unwanted plant growth and diseases contributes to improved crop yields.

Key Applications

- Herbicides : The compound has been shown to inhibit specific enzymes involved in plant metabolism, leading to effective weed control.

- Fungicides : Research indicates that this compound can disrupt fungal cell wall synthesis, making it a potent fungicide.

Material Science

Material science applications focus on the potential of this compound in developing advanced materials. Its unique chemical properties allow for:

- Polymer formation : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Coatings : It is explored for use in protective coatings that offer resistance to environmental degradation.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. This research is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Biochemical Mechanisms

The compound acts as an inhibitor of certain enzymes involved in metabolic processes. For instance:

- It has been shown to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation and pain signaling.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Mechanisms |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, anticancer agents | Induces apoptosis; inhibits cell growth |

| Agricultural Chemistry | Herbicides, fungicides | Disrupts metabolic pathways; inhibits fungi |

| Material Science | Polymer formation, protective coatings | Enhances durability; improves thermal stability |

| Biochemical Research | Enzyme inhibition studies | Inhibits COX enzymes; affects metabolic pathways |

Mechanism of Action

The mechanism of action of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and cyano groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CAS: 1841081-58-0)

- Structure: Replaces the cyano group with a carbonyl chloride.

- Molecular Weight : 222.48 g/mol.

- Reactivity : Highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling the synthesis of amides or hydrazides .

- Applications : Used as a precursor for more complex derivatives, such as carbohydrazides .

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide (CAS: 261965-56-4)

4-Bromo-2-(substituted phenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-ones

- Examples :

- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (m/z 301–305 [M+H]⁺)

- 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

- Key Differences : Incorporation of aryl substituents at the 2-position increases molecular weight (e.g., m/z ~300–305) and may enhance biological activity .

4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2068065-05-2)

- Structure: A pyrazolo-pyridine fused heterocycle with hydroxyl and cyano groups.

- Molecular Formula : C₈H₄BrN₃O.

- Applications: Potential pharmaceutical relevance due to its extended π-system and hydrogen-bonding capability .

Physical and Chemical Properties

Biological Activity

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile is a member of the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly as an allosteric enhancer at the A1 adenosine receptor, influencing critical physiological processes such as cardiovascular function and neurotransmission. This article reviews the biological activity of this compound, synthesizing available research findings and exploring its potential applications.

- Molecular Formula : C7H8BrN3

- Molecular Mass : 219.04 g/mol

- Solubility : Limited solubility in water (0.26 g/L at 25°C) .

This compound acts primarily through its interaction with the A1 adenosine receptor. This interaction modulates adenosine signaling pathways, which are crucial for various physiological functions. The presence of the bromine and cyano groups in its structure enhances its binding affinity and specificity towards molecular targets, potentially leading to inhibition or activation of specific biochemical pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Allosteric Modulation

The compound has been identified as an allosteric enhancer at the A1 adenosine receptor. This property is particularly relevant in therapeutic contexts where modulation of adenosine signaling can impact conditions such as heart disease and neurological disorders .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological properties that may enhance the therapeutic potential of this compound:

| Compound Name | Biological Activity | Key Structural Feature |

|---|---|---|

| 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | Anticancer activity | Different substitution pattern |

| 4-Bromo-2-(trifluoromethyl)pyridine | Selective protein inhibition | Presence of trifluoromethyl group |

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods that allow for functional group modification. These synthetic routes enable the development of derivatives with enhanced biological properties .

Case Study: Adenosine Receptor Interaction

In studies focusing on receptor interactions, compounds similar to this compound have demonstrated significant effects on adenosine receptor modulation. For example, pyrazolo[1,5-a]pyrimidines have been shown to possess selective inhibitory activity against certain kinases involved in cancer progression . This suggests that this compound could have similar applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile, and what key reaction conditions should be optimized?

- Methodological Answer : The compound is typically synthesized via nitrile formation from amide precursors. A common approach involves treating a pyrazole-carboxamide derivative with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0–5°C for 2 hours . Optimization should focus on controlling reaction temperature to prevent side reactions (e.g., over-halogenation) and ensuring stoichiometric excess of SOCl₂. Post-synthesis, purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is recommended to isolate the nitrile product .

Q. How can spectroscopic techniques (NMR, IR) confirm the identity and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methyl groups (δ ~2.3–2.5 ppm) and pyrazole ring protons (δ ~7.5–8.0 ppm). Absence of amide NH₂ peaks (~δ 5–6 ppm) confirms complete conversion to nitrile .

- IR : A strong absorption band at ~2230 cm⁻¹ confirms the nitrile (C≡N) group. Additional bands at ~3100 cm⁻¹ (C–H aromatic) and ~1540 cm⁻¹ (pyrazole ring) should be observed .

- Cross-validate with elemental analysis (C, H, N, Br) for purity assessment.

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as nitriles can hydrolyze to amides in aqueous conditions . Pre-purify via recrystallization (e.g., using ethyl acetate/hexane) to remove hygroscopic impurities.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between substituents. For example, compare the pyrazole ring planarity and bromine’s steric effects with analogs like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile . Use software (e.g., Mercury) to overlay structures and identify conformational deviations caused by methyl vs. bulkier substituents.

Q. How should researchers address contradictory NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., pyrazole ring proton exchange) by analyzing signal coalescence at elevated temperatures .

- DEPT-135 or HSQC : Assign ambiguous peaks by differentiating CH₃, CH₂, and quaternary carbons.

- Spiking with authentic samples : Confirm identity by comparing retention times in HPLC or TLC .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites. The bromine atom is likely reactive in Suzuki-Miyaura couplings .

- Solvent Modeling : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF, acetonitrile), which influence reaction rates .

- Validate predictions with experimental kinetic studies (e.g., monitoring coupling efficiency via GC-MS).

Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological applications?

- Methodological Answer :

- Core Modifications : Replace the bromine with other halogens (Cl, I) or functional groups (e.g., -CF₃) to assess electronic effects .

- Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups on the pyrazole ring to modulate bioactivity .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to correlate substituents with binding affinity .

Data Analysis and Interpretation

Q. What strategies can mitigate discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Benchmarking : Compare experimental IR/NMR with simulated spectra (e.g., using Gaussian or ACD/Labs). Adjust for solvent effects (e.g., chloroform vs. DMSO-d₆ shifts) .

- Isotopic Labeling : Synthesize ¹³C-labeled nitrile to confirm assignments in complex ¹³C NMR spectra .

Q. How should researchers analyze competing reaction pathways during functionalization of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.